![molecular formula C22H18N4O B2679012 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 74990-94-6](/img/structure/B2679012.png)
2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as (Z)- (2-hydroxyphenyl) (1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone, has a molecular weight of 354.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18N4O/c27-21-14-8-7-13-20 (21)22 (25-24-18-9-3-1-4-10-18)17-15-23-26 (16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22- .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel pyrazine moieties bearing 2-pyrazoline derivatives were synthesized using environmentally safe methods, highlighting their potential for antibacterial and antioxidant activities. This process demonstrates the compound's role in creating biologically active compounds through efficient synthesis techniques (Kitawat & Singh, 2014).
Antimicrobial and Antifungal Activities
- A novel series of phenol derivatives, similar in structure to the compound , showed significant antimicrobial activity against various bacterial strains, illustrating the compound's utility in developing new antimicrobial agents (Shaikh et al., 2014).
- Pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical structure of interest, displayed good antifungal abilities against phytopathogenic fungi, suggesting potential applications in agricultural fungicides (Zhang et al., 2016).
Antitumor Activity
- Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a conceptual basis with the target compound, were found to have attractive in vitro antitumor effects on human leukemia cells. This indicates the potential of such compounds in cancer therapy (Zsoldos-Mády et al., 2006).
Additional Applications
- The compound and its derivatives have been explored for their role in the synthesis of anticonvulsant agents, indicating their utility in pharmaceutical applications targeting neurological disorders (Chapleo et al., 1986).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol' involves the condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde followed by the addition of 2-phenylhydrazine to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["2-hydroxybenzaldehyde", "1-phenyl-1H-pyrazole-4-carbaldehyde", "2-phenylhydrazine", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide to form the Schiff base intermediate.", "Step 2: Addition of 2-phenylhydrazine to the Schiff base intermediate to form the final product.", "Step 3: Reduction of the Schiff base intermediate using sodium borohydride to yield the final product."] } | |
CAS-Nummer |
74990-94-6 |
Molekularformel |
C22H18N4O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H |
InChI-Schlüssel |
RQZZULLFKBRHPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


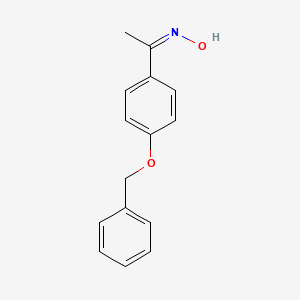
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
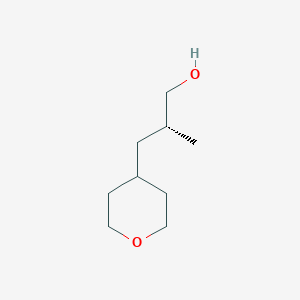
![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)
![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)
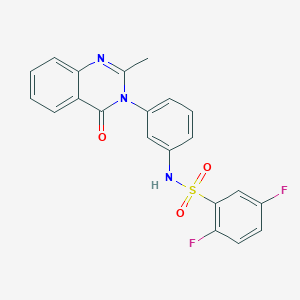
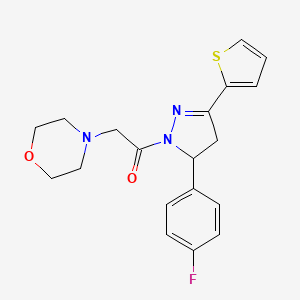
![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)
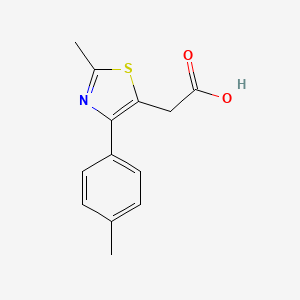
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)
